1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine
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Overview
Description
1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine typically involves the reaction of 3-methoxy-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the hydrazine group into amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include azines, amines, and various substituted hydrazine derivatives.
Scientific Research Applications
1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylhydrazine
- 3-Methoxy-4-methylbenzaldehyde
- 4-Methoxy-3-methylphenylboronic acid
Uniqueness
1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-methoxy-4-methylphenyl)methylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-3-4-8(6-11-10)5-9(7)12-2/h3-5,11H,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHHATJLMGMQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602671 |
Source
|
Record name | [(3-Methoxy-4-methylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016706-93-6 |
Source
|
Record name | [(3-Methoxy-4-methylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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